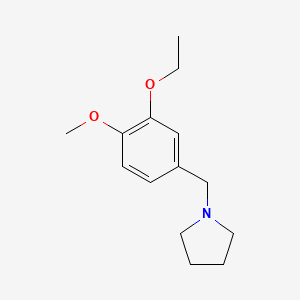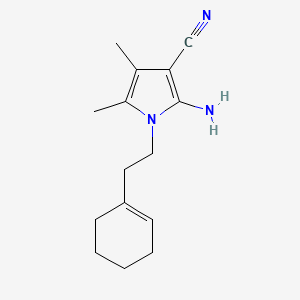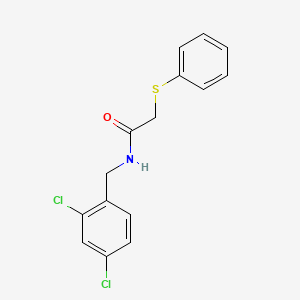
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone inhibits the activity of the histone acetyltransferase enzyme by binding to a specific site on the enzyme. This leads to the inhibition of gene expression and the suppression of cancer cell growth. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments is its specificity for the histone acetyltransferase enzyme. This allows for the investigation of the role of this enzyme in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is in the development of novel cancer therapies. This compound has been shown to have anti-cancer properties and may be used in combination with other drugs to enhance their efficacy. Additionally, this compound may be investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the safety and efficacy of this compound in vivo and to optimize its use in various therapeutic applications.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 4-chlorobenzaldehyde with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of acetic acid. The resulting compound is then treated with furfural to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to inhibit the activity of the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O/c21-16-8-6-15(7-9-16)19-11-10-17(27-19)12-22-25-20-24-18(13-23-26-20)14-4-2-1-3-5-14/h1-13H,(H,24,25,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYYZTDJSNQKGO-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)




![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)




